molecular formula C10H9NO4 B2565895 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid CAS No. 2137754-09-5

5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid

Cat. No.: B2565895
CAS No.: 2137754-09-5
M. Wt: 207.185
InChI Key: DAKPDLGSYANEDN-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is a heterocyclic compound featuring both furan and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and cyclization steps, which offer better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, acylated products.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its structure is similar to many bioactive molecules, making it a useful tool in drug discovery and development .

Medicine

In medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of both furan

Properties

IUPAC Name

5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-3-7(10(12)13)9(14-5)8-4-6(2)15-11-8/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPDLGSYANEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=NOC(=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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